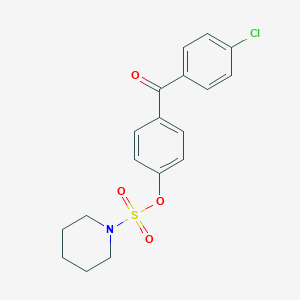
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, commonly known as DTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. DTPA is a pyrazole derivative that has been extensively studied for its unique properties, including its ability to bind to metals and its potential as a therapeutic agent.
Wirkmechanismus
DTPA acts as a chelating agent, meaning that it binds to metal ions and forms stable complexes. DTPA has a high affinity for metals such as iron, zinc, and copper, and can effectively remove these metals from the body or soil. DTPA forms a stable complex with the metal ion, preventing it from interacting with other molecules and causing damage.
Biochemical and Physiological Effects:
DTPA has been shown to have minimal toxicity in humans and animals, making it a safe and effective chelating agent. DTPA has been used to treat metal poisoning, particularly in cases of lead and uranium poisoning. DTPA has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DTPA has several advantages as a chelating agent for lab experiments. It has a high affinity for metals, making it effective at removing metals from solutions or tissues. DTPA is also stable and non-toxic, making it a safe and reliable reagent for lab experiments.
However, DTPA also has some limitations. It has a relatively low selectivity for specific metals, meaning that it can remove both essential and non-essential metals from tissues or solutions. DTPA can also be expensive and difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research on DTPA. One area of research is the development of more selective chelating agents that can target specific metals without removing essential metals from tissues. Another area of research is the development of new therapeutic agents based on DTPA, particularly for the treatment of cancer and other diseases.
In agriculture, future research could focus on the development of new soil conditioners and plant growth regulators based on DTPA. In environmental science, future research could focus on the use of DTPA for soil remediation and the removal of heavy metals from contaminated soil and water.
Conclusion:
DTPA is a unique and versatile compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Its ability to bind to metals and form stable complexes makes it a valuable chelating agent for lab experiments and for the treatment of metal poisoning. Future research on DTPA could lead to the development of new therapeutic agents and agricultural products, as well as new methods for soil remediation and environmental cleanup.
Synthesemethoden
The synthesis of DTPA involves the reaction of 2,4-dimethylbenzaldehyde with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form DTPA. The synthesis of DTPA has been well-established, and various modifications have been made to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
DTPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTPA has been used as a chelating agent to remove heavy metals from the body, particularly in cases of metal poisoning. DTPA has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
In agriculture, DTPA has been used as a soil conditioner to improve the availability of micronutrients such as iron, zinc, and copper. DTPA has also been studied for its potential as a plant growth regulator, as it has been shown to stimulate plant growth and improve crop yield.
In environmental science, DTPA has been used as a complexing agent to remove heavy metals from wastewater and contaminated soil. DTPA has also been studied for its potential as a soil remediation agent, as it has been shown to effectively remove heavy metals from contaminated soil.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)10-11)18-17(21)8-9-20-15(5)13(3)14(4)19-20/h6-7,10H,8-9H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCBISBYEZPEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Furoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497120.png)




![N-[4-(acetylamino)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B497129.png)

